(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxy and methoxy groups can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Shares the methoxy and hydroxy groups but lacks the amino group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an amino group.
Uniqueness
(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is unique due to the presence of the amino group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Biological Activity
(3R)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid, a derivative of phenylalanine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a chiral center and the presence of both hydroxyl and methoxy groups, which enhance its solubility and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress, which is a contributing factor in neuronal damage.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial for maintaining cellular health and preventing chronic diseases.
- Modulation of Neurotransmitter Levels : Similar compounds have been shown to influence neurotransmitter levels, which may contribute to mood regulation and cognitive function. The structural similarities with L-Tyrosine and L-DOPA suggest potential interactions with neurotransmitter synthesis pathways.
Case Studies
Several studies have explored the effects of this compound on various biological systems:
- In Vivo Studies : Animal models have demonstrated that administration of this compound can enhance cognitive functions and exhibit protective effects against neurotoxicity induced by various agents .
- Cell Culture Experiments : In vitro studies have shown that this compound can reduce apoptosis in neuronal cell lines exposed to oxidative stressors, indicating its potential as a therapeutic agent for neuroprotection .
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated, revealing rapid absorption and distribution in tissues following oral administration. It reaches peak plasma concentrations within 15 minutes, suggesting efficient bioavailability .
Comparative Analysis with Related Compounds
Below is a comparison table highlighting the structural similarities and unique features of this compound with other related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
L-Tyrosine | Aromatic amino acid | Precursor to neurotransmitters like dopamine |
L-DOPA | 3,4-Dihydroxyphenylalanine | Used in Parkinson's disease treatment |
5-Hydroxytryptophan | Precursor to serotonin | Important for mood regulation |
The unique combination of the hydroxy and methoxy groups in this compound distinguishes it from these compounds, particularly regarding its potential neuroprotective effects and antioxidant properties .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
FHZYTNJJWQHGAC-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
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